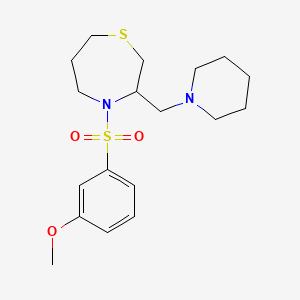![molecular formula C15H18N2O3 B2594698 2'-Oxo-1',2'-dihidroespiro[azetidina-3,3'-indol]-1-carboxilato de tert-butilo CAS No. 1251001-73-6](/img/structure/B2594698.png)
2'-Oxo-1',2'-dihidroespiro[azetidina-3,3'-indol]-1-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro linkage between an azetidine ring and an indole moiety, which imparts significant rigidity and three-dimensionality to the molecule. Such spirocyclic structures are of great interest in medicinal chemistry due to their potential to interact with biological targets in unique ways.
Aplicaciones Científicas De Investigación
Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an indole derivative with an azetidine precursor under conditions that promote spirocyclization. This can be achieved using various catalysts and reagents, such as Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent control over reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Mecanismo De Acción
The mechanism of action of Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl (1′R,3r,5′S)-2-oxo-8′-azaspiro[azetidine-3,3′-bicyclo[3.2.1]octane]-8′-carboxylate
Uniqueness
Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific spiro linkage between the azetidine and indole rings. This structural feature imparts distinct physicochemical properties, such as increased rigidity and three-dimensionality, which can enhance its interaction with biological targets compared to other spirocyclic compounds.
Propiedades
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXROXDVJNVTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
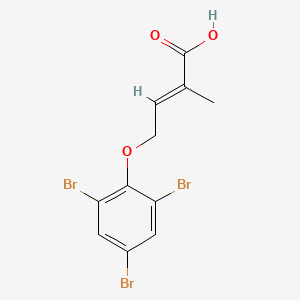
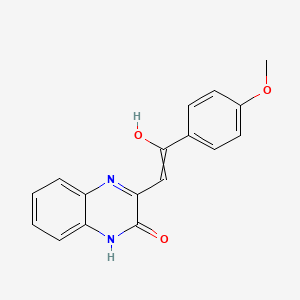
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)
![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)
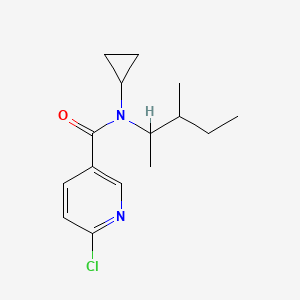
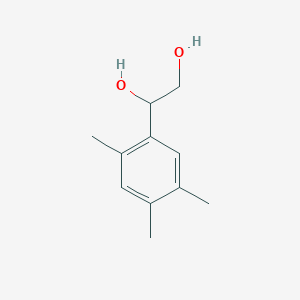
![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)

![2-[2-(2,2-Dimethylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2594629.png)
![N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2594631.png)
![(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2594634.png)
![1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2594635.png)
![1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea](/img/structure/B2594636.png)
